molecular formula C23H33N3O4 B13871252 5-[4-(Tert-butoxycarbonyl)piperazin-1-ylmethyl]-1-(tert-butoxycarbonyl)indole

5-[4-(Tert-butoxycarbonyl)piperazin-1-ylmethyl]-1-(tert-butoxycarbonyl)indole

Cat. No.: B13871252
M. Wt: 415.5 g/mol
InChI Key: IIWABVXNCVEQOD-UHFFFAOYSA-N
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Description

Tert-butyl 5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]indole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, followed by the introduction of the piperazine moiety and the tert-butyl ester group. Common reagents used in these reactions include indole, piperazine, and tert-butyl chloroformate. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Tert-butyl 5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]indole-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Tert-butyl 5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]indole-1-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with different substituents, such as:

Uniqueness

What sets Tert-butyl 5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]indole-1-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H33N3O4

Molecular Weight

415.5 g/mol

IUPAC Name

tert-butyl 5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]indole-1-carboxylate

InChI

InChI=1S/C23H33N3O4/c1-22(2,3)29-20(27)25-13-11-24(12-14-25)16-17-7-8-19-18(15-17)9-10-26(19)21(28)30-23(4,5)6/h7-10,15H,11-14,16H2,1-6H3

InChI Key

IIWABVXNCVEQOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)N(C=C3)C(=O)OC(C)(C)C

Origin of Product

United States

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